molecular formula C12H14O2 B8184117 4-Penten-2-ol, benzoate

4-Penten-2-ol, benzoate

Cat. No.: B8184117
M. Wt: 190.24 g/mol
InChI Key: QLQPHDBTEQSJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Penten-2-ol, benzoate, also known as 1-Methyl-3-butenyl benzoate, is an organic compound with the molecular formula C12H14O2. It is a benzoate ester derived from 4-penten-2-ol and benzoic acid. This compound is characterized by its unique structure, which includes a benzoate group attached to a penten-2-ol moiety. It is used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Penten-2-ol, benzoate can be synthesized through the esterification of 4-penten-2-ol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Penten-2-ol, benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

4-Penten-2-ol, benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug delivery systems and prodrug formulations.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Penten-2-ol, benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 4-penten-2-ol, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing metabolic and signaling pathways.

Comparison with Similar Compounds

    4-Penten-2-ol: The parent alcohol from which the benzoate ester is derived.

    Benzoic Acid: The acid component of the ester.

    Other Benzoate Esters: Compounds such as methyl benzoate and ethyl benzoate.

Comparison: 4-Penten-2-ol, benzoate is unique due to its combination of a penten-2-ol moiety with a benzoate group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other benzoate esters may not fulfill. Its reactivity and versatility in chemical reactions also set it apart from similar compounds.

Properties

IUPAC Name

pent-4-en-2-yl benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-7-10(2)14-12(13)11-8-5-4-6-9-11/h3-6,8-10H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQPHDBTEQSJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.